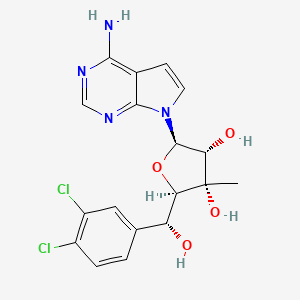
Usp7-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Usp7-IN-5 is a small molecule inhibitor specifically designed to target ubiquitin-specific protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in regulating protein homeostasis by removing ubiquitin from substrate proteins. This process is vital for various cellular functions, including cell cycle regulation, DNA repair, and apoptosis. Dysregulation of USP7 has been implicated in several diseases, particularly cancers, making it an attractive target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Usp7-IN-5 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that enhance the binding affinity and specificity towards USP7.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using NMR, MS, and IR spectroscopy to confirm its structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Usp7-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Usp7-IN-5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of USP7 in various biochemical pathways.
Biology: Helps in understanding the molecular mechanisms of USP7 in cellular processes such as DNA repair and apoptosis.
Medicine: Investigated as a potential therapeutic agent for treating cancers and other diseases associated with USP7 dysregulation.
Industry: Utilized in the development of new drugs targeting USP7 and related pathways
Mecanismo De Acción
Usp7-IN-5 exerts its effects by specifically binding to the catalytic domain of USP7, inhibiting its deubiquitinating activity. This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The molecular targets and pathways involved include the p53/MDM2 axis, where USP7 inhibition stabilizes the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
P22077: Another USP7 inhibitor that covalently modifies the catalytic cysteine of USP7.
P50429: Similar to P22077, it induces conformational changes in USP7, leading to its inhibition.
GNE-6776: A potent USP7 inhibitor with a different binding mode compared to Usp7-IN-5 .
Uniqueness of this compound
This compound is unique in its high specificity and potency towards USP7, making it a valuable tool for studying USP7-related pathways and developing targeted therapies. Its distinct binding mode and chemical structure differentiate it from other USP7 inhibitors, providing unique advantages in research and therapeutic applications .
Propiedades
Fórmula molecular |
C36H43N5O6 |
|---|---|
Peso molecular |
641.8 g/mol |
Nombre IUPAC |
tert-butyl (3R,4R)-4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C36H43N5O6/c1-35(2,3)47-34(44)39-18-14-28(30(22-39)25-8-6-5-7-9-25)32(42)38-20-16-36(45,17-21-38)23-40-24-37-31-29(33(40)43)15-19-41(31)26-10-12-27(46-4)13-11-26/h5-13,15,19,24,28,30,45H,14,16-18,20-23H2,1-4H3/t28-,30+/m1/s1 |
Clave InChI |
QKYAFWNZSJXZFS-DGPALRBDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)N3CCC(CC3)(CN4C=NC5=C(C4=O)C=CN5C6=CC=C(C=C6)OC)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)N3CCC(CC3)(CN4C=NC5=C(C4=O)C=CN5C6=CC=C(C=C6)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



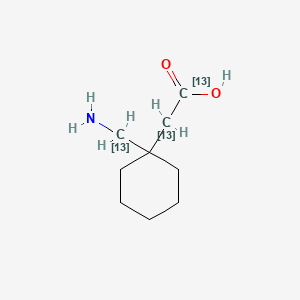


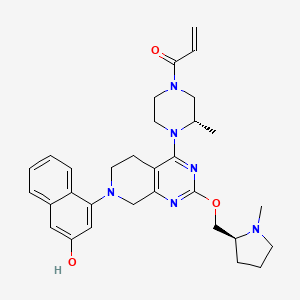

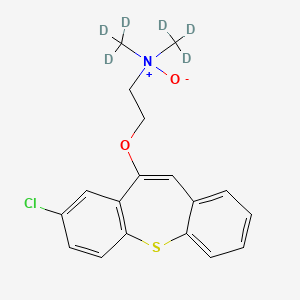
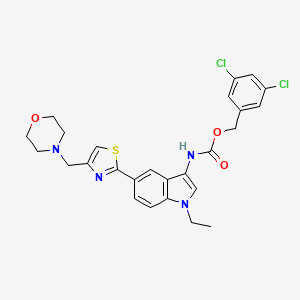
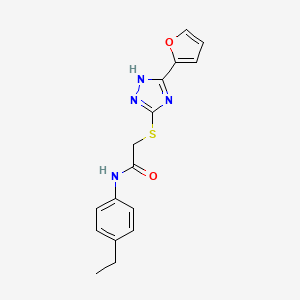
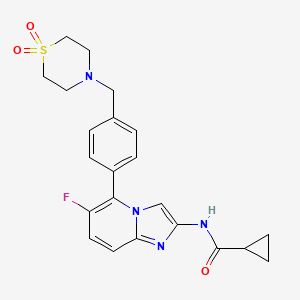
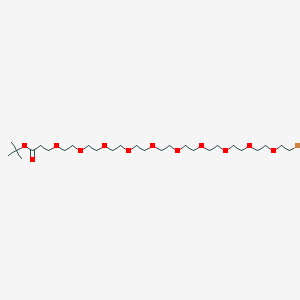
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)

